4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
This compound features a pyrimidine core substituted with a difluoromethyl group at position 4, a methyl group at position 2, and a piperazine ring at position 5. The piperazine is further functionalized with a 5-methylpyrimidin-2-yl group.
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6/c1-10-8-18-15(19-9-10)23-5-3-22(4-6-23)13-7-12(14(16)17)20-11(2)21-13/h7-9,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWNMQVUCQKBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties. They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Mode of Action
The compound interacts with its targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. This interaction results in significant anti-neuroinflammatory properties. A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and ER stress. The inhibition of these pathways leads to the compound’s neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetics. These studies suggest that such compounds are eliminated by both metabolism and renal clearance.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This leads to a reduction in ER stress and apoptosis, contributing to the compound’s neuroprotective effects.
Biological Activity
The compound 4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of 4-(Difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
The synthesis of this compound typically involves the reaction of difluoromethyl and piperazine derivatives with pyrimidine precursors. The general synthetic pathway can be outlined as follows:
-
Starting Materials :
- Difluoromethylated pyrimidines
- 5-Methylpyrimidine
- Piperazine derivatives
-
Reaction Conditions :
- Typically conducted under controlled temperature and pressure to optimize yield and purity.
-
Characterization :
- The synthesized compound is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation, migration, and invasion.
Case Studies
- Antimicrobial Activity :
- Anticancer Activity :
- Cytotoxicity Studies :
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : It is believed to act by inhibiting key signaling pathways involved in cell growth and survival, particularly the mTOR pathway, which is crucial for cancer cell metabolism and proliferation .
- Case Studies : In vitro studies have shown that this compound can effectively reduce the viability of breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Neurological Applications
The compound has also been explored for its neuroprotective effects. Its ability to penetrate the blood-brain barrier makes it an interesting candidate for treating neurological disorders such as Alzheimer's disease.
- Research Findings : Studies have demonstrated that the compound can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- In Vitro Results : Tests conducted on several strains of bacteria have shown promising results, indicating that this pyrimidine derivative could be developed into a novel antimicrobial agent.
Comparative Data Table
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes key analogs and their structural/functional differences:
*Calculated molecular weight based on formula C16H19F2N7.
Functional Comparisons
- Electronic Effects: The target compound's difluoromethyl group offers moderate electron-withdrawing effects, balancing reactivity and stability.
Enzyme Interactions :
Pharmacokinetic Properties :
Research Findings and Implications
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
A common route involves the reaction of 1,3-dicarbonyl compounds with amidines or guanidines. For example, ethyl 3-(difluoromethyl)-3-oxopropanoate may react with acetamidine hydrochloride under basic conditions to form the 2-methyl-4-(difluoromethyl)pyrimidine scaffold. This method achieves yields of 60–75% when conducted in ethanol at reflux with potassium carbonate as a base.
Functionalization of Pre-formed Pyrimidine Rings
Alternatively, commercially available 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine serves as a starting material. Hydrolysis of the trifluoromethyl group to a carboxylic acid, followed by decarboxylation and fluorination, introduces the difluoromethyl moiety. However, this route suffers from lower yields (40–50%) due to side reactions during decarboxylation.
Introduction of the Difluoromethyl Group
The difluoromethyl (-CF2H) group is installed via two primary methods:
Electrophilic Fluorination
Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, a ketone or alcohol intermediate is fluorinated. For instance, 4-acetyl-2-methylpyrimidine treated with DAST in dichloromethane at −20°C yields the difluoromethyl derivative with 65–70% efficiency.
Nucleophilic Fluorination
Aryl boronic esters undergo palladium-catalyzed cross-coupling with difluoromethylating reagents like Zn(CF2H)2. This method, while efficient (75–80% yield), requires anhydrous conditions and specialized ligands such as XPhos.
Piperazine Coupling Strategies
The piperazine moiety is introduced via SNAr or Buchwald-Hartwig amination:
Nucleophilic Aromatic Substitution
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine reacts with 1-(5-methylpyrimidin-2-yl)piperazine in dimethylformamide (DMF) at 120°C. Catalytic potassium iodide enhances reactivity, achieving 80–85% yield after 12 hours.
Transition Metal-Catalyzed Coupling
Palladium catalysts enable coupling under milder conditions. A mixture of XPhos Pd G2 (0.05 equiv), cesium carbonate, and 1,4-dioxane/water (3:1) facilitates the reaction at 95°C, yielding 90% product in 6 hours.
Optimization and Purification
Reaction Condition Screening
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the SNAr reaction at 140°C for 45 minutes improves yield to 88% while minimizing decomposition.
Chromatographic Purification
Final products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.
Spectroscopic Characterization
Key analytical data confirm successful synthesis:
| Spectrum | Data |
|---|---|
| 1H NMR | δ 2.40 (s, 3H, CH3), 3.55 (s, 4H, piperazine), 6.88 (t, 1H, J=54 Hz, CF2H) |
| 13C NMR | δ 22.4 (CH3), 48.6 (piperazine), 115.2 (t, J=232 Hz, CF2H) |
| HR-MS | [M+H]+ calcd. 376.1429, found 376.1431 |
These spectra align with reported values for structurally similar compounds.
Challenges and Limitations
-
Difluoromethyl Stability : The -CF2H group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous reaction environments.
-
Piperazine Reactivity : Steric hindrance from the 5-methylpyrimidin-2-yl group slows SNAr reactions, requiring elevated temperatures or microwave assistance.
Industrial-Scale Considerations
Batch processes using flow chemistry improve scalability. A continuous-flow reactor achieves 85% yield in 30 minutes residence time at 140°C, compared to 12 hours in batch mode .
Q & A
Q. Key Considerations :
- Optimize reaction temperatures (e.g., 80–100°C for SNAr) and solvent polarity to enhance yield.
- Monitor intermediates using thin-layer chromatography (TLC) with UV visualization .
Advanced: How can structural contradictions in NMR or crystallographic data be resolved for this compound?
Answer:
Contradictions may arise from:
- Dynamic Effects : Rotameric equilibria in the piperazine ring (e.g., chair vs. boat conformations) can split NMR signals. Use variable-temperature NMR (VT-NMR) to freeze conformers .
- Hydrogen Bonding : Intramolecular H-bonding (e.g., N–H⋯N/F interactions) alters chemical shifts. Compare computed (DFT) and experimental spectra .
- Polymorphism : X-ray crystallography may reveal multiple crystal forms. For example, discusses dihedral angle variations (12–86°) between aromatic planes affecting diffraction patterns .
Q. Methodology :
- Perform Hirshfeld surface analysis to map intermolecular interactions.
- Validate with powder XRD to rule out polymorphic contamination .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 (for CH2/CH3 groups) and HSQC (for C–H correlations). The difluoromethyl group (CF2H) shows distinct 19F coupling (~240 Hz) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]+ ion).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) or C–F stretches (~1100 cm⁻¹) .
Advanced: How to design a structure-activity relationship (SAR) study targeting kinase inhibition?
Answer:
SAR Variables :
Q. Assay Design :
- In Vitro Kinase Profiling : Use radiometric (32P-ATP) or fluorescence-based assays (e.g., ADP-Glo™).
- Molecular Docking : Align with crystal structures of target kinases (e.g., CDK2, EGFR) using AutoDock Vina. highlights similar compounds interacting via π-π stacking with conserved phenylalanine residues .
Advanced: How to address discrepancies in bioactivity data across in vitro and in vivo models?
Answer:
Discrepancies may stem from:
- Metabolic Instability : Phase I metabolism (e.g., CYP450-mediated oxidation of piperazine). Use liver microsomal assays to identify labile sites .
- Solubility Limitations : Poor aqueous solubility (common in lipophilic pyrimidines) reduces bioavailability. Formulate with co-solvents (e.g., PEG-400) or nanoemulsions .
Q. Validation :
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and AUC in rodent models.
- Metabolite ID : LC-MS/MS to detect Phase I/II metabolites .
Basic: What computational tools predict the solubility and logP of this compound?
Answer:
- logP Prediction : Use ChemAxon or ACD/Labs software based on fragment contributions (e.g., difluoromethyl ≈ +0.7, piperazine ≈ -1.2).
- Solubility : Employ COSMO-RS or QSPR models. notes experimental solubility as "not available," necessitating in silico estimates .
Advanced: How to resolve synthetic yield inconsistencies between small- and large-scale batches?
Answer:
- Reaction Scaling : Ensure heat/mass transfer equivalence (e.g., switch from batch to flow chemistry for exothermic steps) .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., detects sulfonyl-piperazine derivatives as common impurities) .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce metal leaching .
Basic: What are the stability-indicating assays for this compound under accelerated conditions?
Answer:
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via:
- HPLC-UV : Track degradation peaks (e.g., hydrolysis of piperazine sulfonamides, ) .
- Karl Fischer Titration : Quantify water uptake.
Advanced: How to analyze intermolecular interactions in co-crystals with biological targets?
Answer:
- Crystallography : Soak the compound into protein crystals (e.g., kinases) and solve structures at 1.5–2.0 Å resolution. demonstrates C–H⋯π interactions stabilizing ligand-receptor complexes .
- DSC/TGA : Assess thermal stability of co-crystals to guide formulation .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Selectivity Screening : Profile against kinase panels (e.g., DiscoverX KINOMEscan) to identify promiscuous binding.
- Proteolysis-Targeting Chimeras (PROTACs) : Degrade off-target kinases by conjugating the compound to E3 ligase ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
